3-Bromothieno[2,3-c]pyridin-7-amine
Overview
Description
3-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound that features a fused thieno-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromothieno[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thieno[2,3-C]pyridine derivatives .
Scientific Research Applications
3-Bromothieno[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-Bromothieno[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. The thieno[2,3-C]pyridine scaffold allows for hydrogen bonding and hydrophobic interactions with the target protein, leading to effective inhibition .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar biological activities.
Pyrido[3’,2’4,5]thieno[3,2-b]pyridine: A compound with a fused pyridine-thiophene ring system.
Thiophene Derivatives: Compounds with a thiophene ring that exhibit various pharmacological properties
Uniqueness: 3-Bromothieno[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromo groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .
Biological Activity
3-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C7H5BrN2S |
Molecular Weight | 229.10 g/mol |
IUPAC Name | This compound |
InChI Key | HWISXBNQFOTJCY-UHFFFAOYSA-N |
The compound features a bromine atom at the 3-position and an amine group at the 7-position, which are crucial for its biological activity.
The primary mechanism of action for this compound involves its ability to interact with various biological targets, particularly kinases. The thieno[2,3-c]pyridine core mimics adenosine triphosphate (ATP), allowing it to bind effectively to kinase active sites and inhibit their activity. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer therapy .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of thieno[2,3-c]pyridine derivatives, including this compound. These compounds have shown promising results against various cancer cell lines:
- MCF-7 (Breast Adenocarcinoma) : Compounds similar to this compound demonstrated significant growth inhibition with GI50 values as low as 1 µM .
- A375-C5 (Melanoma) : The thieno derivatives exhibited selective cytotoxicity against this cell line, indicating potential for targeted therapy .
- NCI-H460 (Non-Small Cell Lung Cancer) : Similar compounds showed low GI50 values in this cell line as well, reinforcing their potential use in treating lung cancer .
- Triple-Negative Breast Cancer (TNBC) : Recent studies indicated that certain thienopyridine derivatives significantly inhibited growth in TNBC cell lines (MDA-MB-231 and MDA-MB-468) without affecting non-tumorigenic cells .
Study on Growth Inhibition
In a notable study involving the evaluation of thieno[2,3-c]pyridine derivatives against TNBC cell lines, one compound demonstrated a GI50 of approximately 13 µM in MDA-MB-231 cells. This compound not only reduced viable cell numbers but also altered the cell cycle profile by increasing G0/G1 phase populations while decreasing S phase populations .
In Vivo Studies
In vivo experiments using the chick chorioallantoic membrane (CAM) model showed that certain derivatives significantly reduced tumor size when grafted with MDA-MB-231 cells. This suggests that these compounds may not only inhibit tumor growth in vitro but also exhibit efficacy in more complex biological systems .
Properties
IUPAC Name |
3-bromothieno[2,3-c]pyridin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSYOJPMDVXZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CS2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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